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# Physicochemical properties of "3-O-cis-p-Coumaroyltormentic acid"

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Compound of Interest		
Compound Name:	3-O-cis-p-CoumaroyItormentic	
	acid	
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An In-depth Technical Guide to the Physicochemical Properties of **3-O-cis-p-Coumaroyltormentic Acid** 

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**3-O-cis-p-Coumaroyltormentic acid**, a naturally occurring triterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities and associated signaling pathways. The information is presented to support further research and drug development endeavors.

# **Physicochemical Properties**

The fundamental physicochemical characteristics of **3-O-cis-p-Coumaroyltormentic acid** are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.



Property	Value	Source
CAS Number	121072-40-0	[1][2][3]
Molecular Formula	C39H54O7	[1][3][4]
Molecular Weight	634.84 g/mol	[1][4]
Melting Point	238-240 °C	[1]
Boiling Point	745.5 ± 60.0 °C at 760 mmHg	[1]
Density	1.2 ± 0.1 g/cm <sup>3</sup>	[1]
Flash Point	224.5 ± 26.4 °C	[1]
LogP	8.19	[1]
Vapor Pressure	0.0 ± 2.6 mmHg at 25°C	[1]
Purity	>98%	[2]

# **Experimental Protocols**

The isolation, purification, and structural elucidation of **3-O-cis-p-Coumaroyltormentic acid** are critical for obtaining high-purity samples for biological assays and further development.

## **Isolation and Purification**

The compound has been successfully isolated from various natural sources, including Eriobotrya japonica and Lysimachia clethroides Duby.[1][5] A general workflow for its isolation is depicted below.





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#### Isolation and Purification Workflow

A specific semi-preparative High-Performance Liquid Chromatography (HPLC) method has been described for the purification of the compound.[6] The mobile phase consisted of a gradient of water (solvent A) and methanol (solvent B). The gradient elution started with 20% B, increased to 60% B at 20 minutes, and further increased to 100% B at 40 minutes, with detection at 220 and 254 nm.[6]

### Structural Elucidation

The chemical structure of **3-O-cis-p-Coumaroyltormentic acid** was determined using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7][8]

- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) established the
  molecular weight as 634.[6][7] Quasimolecular ion peaks were observed at m/z 635.2
  [M+H]+ in positive mode and m/z 633.2 [M-H]- in negative mode.[6][7]
- NMR Spectroscopy: 1H and 13C NMR spectra confirmed the presence of a tormentic acid backbone and a cis-p-coumaroyl moiety.[6][7] The cis configuration of the coumaroyl group was determined by the coupling constant of the two olefinic protons at δ 6.86 and 5.86.[6][7]

# **Biological Activity and Signaling Pathways**



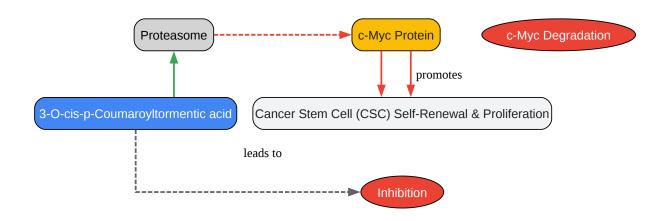
**3-O-cis-p-Coumaroyltormentic acid** has demonstrated significant anti-cancer properties, particularly against breast cancer stem cells (CSCs).[6][8]

#### **Anti-Cancer Effects**

The compound inhibits the proliferation of breast cancer cell lines, such as MCF-7 and MDA-MB-231, and reduces the formation of mammospheres, which are enriched in CSCs.[6] It also decreases the CD44high/CD24low subpopulation and aldehyde dehydrogenase (ALDH)-expressing cell population, both of which are markers for breast CSCs.[8]

# Signaling Pathway: c-Myc Downregulation

A key mechanism of action for **3-O-cis-p-Coumaroyltormentic acid** is the downregulation of the c-Myc protein, a crucial factor for CSC survival and self-renewal.[6][8] The compound promotes the proteasomal degradation of c-Myc through a ubiquitin-independent pathway.[6] This leads to the inhibition of CSC self-renewal and proliferation.



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c-Myc Downregulation Pathway

## Conclusion

**3-O-cis-p-Coumaroyltormentic acid** presents a promising profile as a natural product-derived anti-cancer agent. Its well-defined physicochemical properties, coupled with established



protocols for its isolation and characterization, provide a solid foundation for its advancement in drug discovery pipelines. The elucidation of its mechanism of action through the downregulation of c-Myc in cancer stem cells highlights a specific and potent therapeutic strategy. Further preclinical and clinical investigations are warranted to fully explore the therapeutic potential of this compound.

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